N-(tert-butyl)-4-methyl-N-(4-nitrobenzyl)benzenesulfonamide
Overview
Description
N-(tert-butyl)-4-methyl-N-(4-nitrobenzyl)benzenesulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring This compound is notable for its structural complexity, which includes a tert-butyl group, a methyl group, and a nitrobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-4-methyl-N-(4-nitrobenzyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with tert-butylamine to form N-(tert-butyl)-4-methylbenzenesulfonamide. This intermediate is then reacted with 4-nitrobenzyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and bases like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butyl)-4-methyl-N-(4-nitrobenzyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Various nucleophiles such as amines or alcohols, often in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-amino-N-(tert-butyl)-N-(4-nitrobenzyl)benzenesulfonamide.
Substitution: Products depend on the nucleophile used.
Hydrolysis: 4-methylbenzenesulfonic acid and tert-butylamine.
Scientific Research Applications
N-(tert-butyl)-4-methyl-N-(4-nitrobenzyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-4-methyl-N-(4-nitrobenzyl)benzenesulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(tert-butyl)-4-methylbenzenesulfonamide: Lacks the nitrobenzyl group, resulting in different chemical properties and reactivity.
N-(4-nitrobenzyl)-4-methylbenzenesulfonamide: Lacks the tert-butyl group, affecting its steric properties and interactions with biological targets.
N-(tert-butyl)-4-nitrobenzenesulfonamide: Lacks the methyl group, influencing its overall stability and reactivity.
Uniqueness
N-(tert-butyl)-4-methyl-N-(4-nitrobenzyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, the methyl group influences electronic properties, and the nitrobenzyl group contributes to its reactivity and potential biological activity.
Properties
IUPAC Name |
N-tert-butyl-4-methyl-N-[(4-nitrophenyl)methyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-14-5-11-17(12-6-14)25(23,24)19(18(2,3)4)13-15-7-9-16(10-8-15)20(21)22/h5-12H,13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSYZTIRRGRNDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)[N+](=O)[O-])C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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